![molecular formula C13H8FNO B6375519 3-Cyano-5-(3-fluorophenyl)phenol CAS No. 1261931-30-9](/img/structure/B6375519.png)
3-Cyano-5-(3-fluorophenyl)phenol
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Overview
Description
3-Cyano-5-(3-fluorophenyl)phenol is an aromatic compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyano group (-CN) and a fluorophenyl group attached to a phenol ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various aromatic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols and fluorophenyl derivatives
Scientific Research Applications
3-Cyano-5-(3-fluorophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano group and fluorophenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(3-fluorophenyl)phenol
- 3-Cyano-5-(4-fluorophenyl)phenol
- 3-Cyano-5-(3-chlorophenyl)phenol
Uniqueness
3-Cyano-5-(3-fluorophenyl)phenol is unique due to the specific positioning of the cyano and fluorophenyl groups, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-10(6-12)11-4-9(8-15)5-13(16)7-11/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDGMZXABPWTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684630 |
Source
|
Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-30-9 |
Source
|
Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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